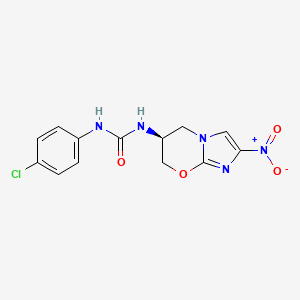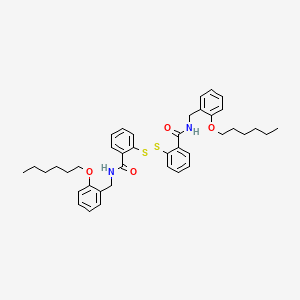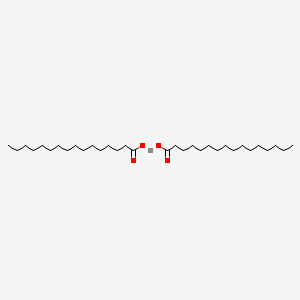
Clofenetamine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofenetamine, ®- is a chemical compound with the molecular formula C20H26ClNO. It is a stereoisomer of clofenamine, characterized by its specific three-dimensional arrangement of atoms. This compound is known for its pharmacological properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clofenetamine, ®- typically involves the reaction of 4-chlorobenzyl chloride with diethylamine in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include the use of solvents such as tetrahydrofuran and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of Clofenetamine, ®- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Clofenetamine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Clofenetamine, ®- has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of Clofenetamine, ®- involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Clofenetamine, ®- can be compared with other similar compounds, such as:
Clofenamine: The racemic mixture of clofenamine, which contains both ®- and (S)- enantiomers.
Diphenhydramine: Another antihistamine with a similar structure but different pharmacological properties.
Chlorpheniramine: A related compound with similar uses but distinct chemical structure and effects.
Uniqueness
Clofenetamine, ®- is unique due to its specific stereochemistry, which can result in different biological activity and pharmacokinetics compared to its racemic mixture or other related compounds. This uniqueness makes it valuable for specific research and therapeutic applications.
Eigenschaften
CAS-Nummer |
212579-81-2 |
|---|---|
Molekularformel |
C20H26ClNO |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m1/s1 |
InChI-Schlüssel |
IKFQEQVEOQNTRJ-HXUWFJFHSA-N |
Isomerische SMILES |
CCN(CC)CCO[C@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)





